
2-Propanol, 1-((1,1'-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a biphenyl group and a tertiary amine, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- typically involves the following steps:
Formation of the biphenyl ether: This step involves the reaction of 2-bromobiphenyl with sodium methoxide to form 2-methoxybiphenyl.
Substitution reaction: The 2-methoxybiphenyl is then reacted with 2-chloropropanol in the presence of a base to form the desired ether linkage.
Introduction of the tertiary amine: The final step involves the reaction of the ether with tert-butylamine under suitable conditions to introduce the tertiary amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: The tertiary amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces reduced biphenyl derivatives.
Substitution: Produces various substituted amines.
Scientific Research Applications
2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group allows for strong hydrophobic interactions, while the tertiary amine can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2R)-: The enantiomer of the compound with similar properties but different biological activity.
2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-(dimethylamino)-: A similar compound with a dimethylamino group instead of a tert-butylamino group.
Uniqueness
The uniqueness of 2-Propanol, 1-((1,1’-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- lies in its chiral nature and the presence of both a biphenyl group and a tertiary amine. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPVKNFKBKJCE-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)
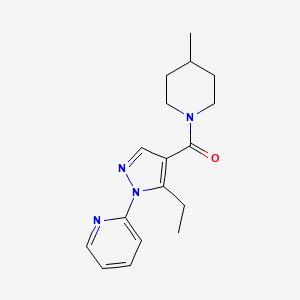
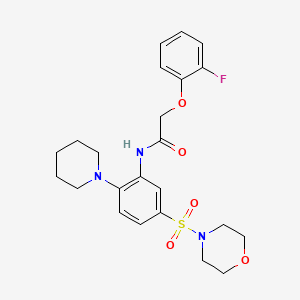
![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
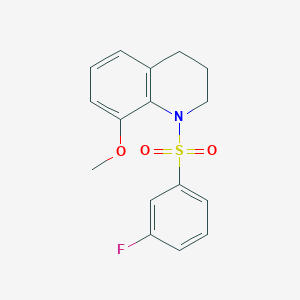
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)
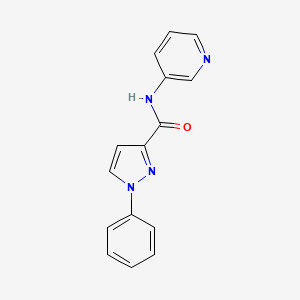

![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)
![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)
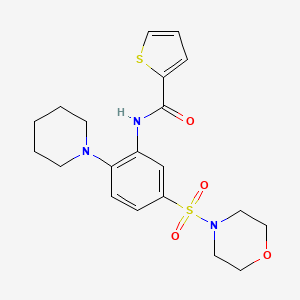
![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
